4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide, and there are currently limited treatment options available. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid works by targeting the angiotensin II type 2 receptor (AT2R). AT2R is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid selectively blocks AT2R, which leads to the activation of the opioid system and the release of endogenous opioids. This results in pain relief without the side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development and maintenance of neuropathic pain. 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has also been shown to reduce the expression of ion channels that are involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in lab experiments is that it has a well-defined mechanism of action. This makes it easier to design experiments and interpret the results. Another advantage is that 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied in preclinical models, which provides a strong foundation for future research. One limitation of using 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in lab experiments is that it is a small molecule drug candidate, which may limit its effectiveness in treating certain types of neuropathic pain.
Direcciones Futuras
There are several future directions for the research and development of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of focus is the optimization of the drug's pharmacokinetic properties. This could involve the development of new formulations or the use of drug delivery systems to enhance the drug's bioavailability and efficacy. Another area of focus is the identification of biomarkers that can be used to predict patient response to 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. This could help to personalize treatment and improve patient outcomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in human patients.
Métodos De Síntesis
The synthesis of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 4-ethyl-3-hydroxybenzoic acid with 4-(2-methylpropanoylamino)aniline and sulfur trioxide. The resulting product is then treated with ammonia and sodium hydroxide to form the sulfonamide group. The final product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied in preclinical models of neuropathic pain. In animal models, 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to reduce pain behavior and improve sensory function. 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has also been shown to have a long-lasting effect on pain relief, which is important for the treatment of chronic pain conditions.
Propiedades
IUPAC Name |
4-ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-13-5-6-14(19(23)24)11-17(13)27(25,26)21-16-9-7-15(8-10-16)20-18(22)12(2)3/h5-12,21H,4H2,1-3H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGMUMNKXWMMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.